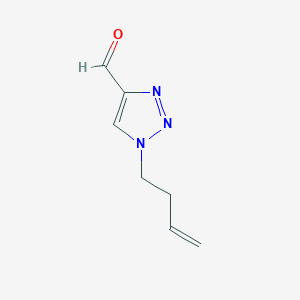
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde” is a derivative of 1H-1,2,3-triazole. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde” would consist of a 1,2,3-triazole ring attached to a but-3-en-1-yl group at the 1-position and a carbaldehyde group at the 4-position. The but-3-en-1-yl group is a four-carbon chain with a double bond between the third and fourth carbons .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-arylation, oxidation, reduction, and various cycloaddition reactions . The presence of the aldehyde group could allow for reactions such as nucleophilic addition or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde” would depend on its specific structure. In general, triazoles are stable compounds and exhibit aromaticity. They are polar due to the presence of nitrogen atoms in the ring .科学的研究の応用
Antimicrobial and Antioxidant Activities
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives have been explored for potential antimicrobial and antioxidant applications. For instance, the synthesis of new 1,2,3-triazolyl pyrazole derivatives via a Vilsmeier–Haack reaction approach has demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were evaluated for their in vitro antibacterial, antifungal, and antioxidant properties, showing promise as potential therapeutic agents. The antimicrobial efficacy was further supported by in silico molecular docking studies, indicating good inhibitory actions against specific bacterial enzymes, thus positioning them as potential antimicrobial agents (Bhat et al., 2016).
Supramolecular and Coordination Chemistry
The unique properties of 1,2,3-triazoles, including those derived from 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde, make them attractive for applications in supramolecular and coordination chemistry. Their ability to engage in diverse supramolecular interactions, such as hydrogen and halogen bonding, coordination via anionic and cationic nitrogen donors, and the formation of carbanionic and mesoionic carbene donors, has been extensively studied. These interactions enable the use of 1,2,3-triazoles in anion recognition, catalysis, and photochemistry, highlighting their versatility beyond traditional click chemistry applications (Schulze & Schubert, 2014).
Homocysteine Detection in Biological Systems
In the domain of biochemistry and medical research, derivatives of 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde have been utilized in the development of fluorescent probes for the detection of homocysteine, an amino acid whose concentration is crucial in various biological contexts. A specific fluorescence probe demonstrated high selectivity and sensitivity towards homocysteine, with potential applications in researching its effects in biological systems, highlighting the compound's relevance in health and disease monitoring (Chu et al., 2019).
Fluorescent Dyes and Sensing Applications
The synthesis of fluorescent dyes incorporating the 1,2,3-triazole moiety has led to compounds with significant photophysical properties, including bright fluorescence and the ability to sense strongly acidic environments. These properties are particularly relevant for applications requiring fluorescent markers or sensors, demonstrating the compound's utility in the development of new materials and sensing technologies (Wrona-Piotrowicz et al., 2022).
作用機序
The mechanism of action of triazoles and their derivatives often involves interaction with biological targets such as enzymes or receptors. For example, some triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
将来の方向性
The future directions for research on “1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde” and similar compounds could involve exploring their potential biological activities and developing new synthetic methods. Triazoles are a focus of ongoing research due to their wide range of biological activities and potential therapeutic applications .
特性
IUPAC Name |
1-but-3-enyltriazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-2-3-4-10-5-7(6-11)8-9-10/h2,5-6H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSUBDJBSOUUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(N=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969000.png)
![1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2969001.png)
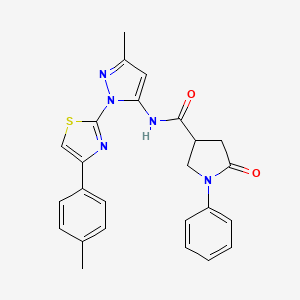

![ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2969007.png)
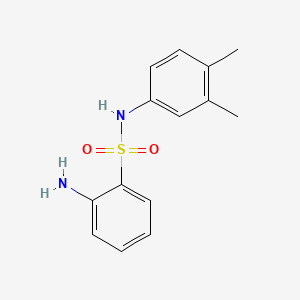
![2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2969011.png)
![N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2969012.png)
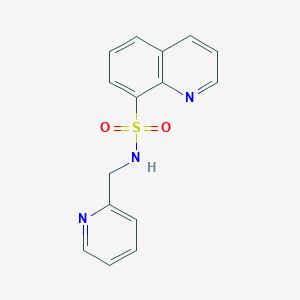

![N-(3,4-dimethylphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2969019.png)
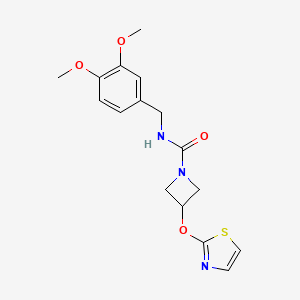

![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2969023.png)